1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
Description
Historical Development of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system, first synthesized in 1884 by Tiemann and Krüger, remained a chemical curiosity until the mid-20th century when its bioisosteric properties gained recognition. Early pharmacological interest emerged in the 1940s with studies on antiviral and anti-inflammatory activities, culminating in the 1966 introduction of oxolamine—the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. The 1980s marked a turning point as researchers systematically explored structure-activity relationships (SARs), particularly the electronic effects of substituents at positions 3 and 5 of the heterocycle. Contemporary synthetic methods, such as microwave-assisted cyclization (yields >90% in <10 minutes), have enabled efficient production of diverse derivatives, including the cyclohexyl-substituted variant central to this study.
Significance of Pyrrolidine-Oxadiazole Hybrids in Medicinal Chemistry
Pyrrolidin-2-one’s saturated five-membered ring provides conformational rigidity while maintaining water solubility through its lactam moiety. When hybridized with 1,2,4-oxadiazole, the resulting compounds exhibit enhanced pharmacokinetic profiles due to:
- Improved metabolic stability from oxadiazole’s resistance to esterase-mediated hydrolysis
- Increased membrane permeability via the lipophilic cyclohexyl substituent
- Dual hydrogen-bond acceptor capacity from both heterocycles
Recent studies demonstrate that such hybrids show 3–5-fold greater bioavailability compared to non-hybridized analogs in murine models. The specific combination of cyclohexyl (position 5) and pyrrolidinone (position 3) substituents in 1-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one creates a stereoelectronically balanced structure ideal for central nervous system (CNS) penetration and protein target engagement.
Current Research Landscape for this compound
Ongoing investigations focus on three primary areas:
Target Identification
- HDAC inhibition: Molecular docking predicts strong interactions (ΔG < -9.2 kcal/mol) with histone deacetylase catalytic pockets
- σ Receptor affinity: Structural analogs show K~i~ values of 12–18 nM for σ~1~ subtypes
- Antimicrobial activity: Preliminary MIC~50~ values of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains
Synthetic Optimization
Recent advancements employ a two-step protocol:
- Cyclohexanecarbonyl chloride + aminooxyacetic acid → 5-cyclohexyl-1,2,4-oxadiazol-3-yl methanol (85% yield)
- Mitsunobu coupling with pyrrolidin-2-one (PPh~3~, DIAD, THF, 0°C→RT) → final product (72% yield)
Table 1 : Comparative Synthetic Methods for Key Intermediate
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical thermal | 12 h | 58 | 89 |
| Microwave | 8 min | 92 | 95 |
| Flow chemistry | 22 s | 84 | 97 |
Research Objectives and Methodological Framework
This review addresses three core objectives:
- Structural Analysis : Quantum mechanical calculations (DFT/B3LYP 6-311++G**) to map electrostatic potential surfaces
- SAR Profiling : Systematic variation of cyclohexyl substituents (e.g., adamantyl, norbornyl) and lactam ring size (γ-butyrolactam vs. δ-valerolactam)
- Synthetic Scale-Up : Evaluation of continuous flow approaches versus batch microwave synthesis
Methodologies integrate:
- Computational : Molecular dynamics simulations (AMBER16) with explicit solvent models
- Analytical : LC-MS/MS quantification using a C18 reverse-phase column (1.7 μm, 2.1×50 mm)
- Biological : Time-kill assays against ESKAPE pathogens under nutrient-limited conditions
Properties
IUPAC Name |
1-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJWRQQZWMLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one. Research indicates that compounds containing oxadiazole rings can exhibit antiproliferative effects against various cancer cell lines. For example, derivatives tested against human lung (A549) and colon (WiDr) cancer cells showed significant growth inhibition, with some exhibiting GI50 values as low as 4.5 µM .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 1 | A549 | 4.5 |
| 2 | WiDr | 0.19 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Oxadiazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. Studies demonstrate that certain derivatives can inhibit the growth of strains such as Staphylococcus aureus and Escherichia coli, showcasing their promise in developing new antibiotics .
Material Science Applications
Beyond biological applications, compounds like this compound are being explored in material science for their properties as high-energy density materials (HEDMs). The unique structural characteristics of oxadiazoles allow them to be integrated into polymer matrices for applications in explosives and propellants due to their thermal stability and energy output .
Case Study 1: Anticancer Compound Development
A study published in Nature Reviews highlighted the synthesis of several oxadiazole derivatives, including variants of this compound. These compounds were evaluated for their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications on the oxadiazole ring significantly influenced the anticancer activity, suggesting a pathway for further drug development .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives of oxadiazoles were screened against a panel of ESKAPE pathogens. The results demonstrated that certain modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .
Mechanism of Action
The mechanism of action of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound can bind to viral proteins, preventing their replication .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
Biological Activity
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 1341025-29-3 |
Synthesis
The synthesis of this compound involves the reaction of cyclohexyl-substituted oxadiazole derivatives with pyrrolidinone precursors. The detailed synthetic pathway remains proprietary but generally follows established organic synthesis protocols for heterocyclic compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) against various bacterial strains:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This suggests that the compound may possess similar antimicrobial efficacy as observed in related oxadiazole derivatives .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies. Compounds structurally similar to this compound have shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes:
These findings indicate a promising avenue for further research into the anti-inflammatory effects of this compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives included this compound. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory diseases, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential therapeutic application in conditions like arthritis .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one?
The compound is typically synthesized via coupling reactions between pyrrolidin-2-one derivatives and functionalized 1,2,4-oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile oxides or amidoximes under thermal or catalytic conditions .
- Alkylation : Introducing the cyclohexyl group via nucleophilic substitution or metal-catalyzed cross-coupling reactions .
- Coupling strategies : Amide bond formation between the oxadiazole and pyrrolidinone moieties using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 4-methylmorpholine (NMM) as a base .
- Purification : Column chromatography or recrystallization to isolate the target compound .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. For example, pyrrolidinone carbonyl signals typically appear at ~170–175 ppm in C NMR, while oxadiazole protons resonate at δ 8.5–9.5 ppm in H NMR .
- Mass Spectrometry (LCMS/ESIMS) : To confirm molecular weight (e.g., ESIMS m/z ~350–400 for similar derivatives) and monitor synthetic intermediates .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for structurally related pyrrolidinone-oxadiazole hybrids .
- HPLC : Assess purity (>95% is standard for research-grade compounds) .
Q. How do the cyclohexyl and 1,2,4-oxadiazole groups influence the compound’s physicochemical properties?
- Cyclohexyl moiety : Enhances lipophilicity, improving membrane permeability. Its chair conformation minimizes steric hindrance during receptor binding .
- 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, increasing metabolic stability. The electron-deficient ring participates in π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How can low synthetic yields (<25%) be addressed during scale-up?
- Optimize reaction conditions : Increase catalyst loading (e.g., Pd for cross-coupling) or use microwave-assisted synthesis to reduce reaction time .
- Protecting groups : Temporarily block reactive sites (e.g., pyrrolidinone nitrogen) to prevent side reactions .
- Alternative coupling agents : Replace HATU with EDCI/HOBt for cost-effective amide bond formation .
Q. What strategies assess the compound’s stability under physiological or storage conditions?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1 M HCl/NaOH at 40°C), oxidative stress (HO), and UV light. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for stable analogs) .
- Lyophilization : Improve long-term stability by removing hydrolytic water .
Q. How can researchers identify potential biological targets or mechanisms of action?
- Kinase/HDAC inhibition assays : Screen against panels of enzymes, given the oxadiazole’s role in HDAC inhibitor design .
- Receptor binding studies : Radiolabel the compound (e.g., F for PET imaging) to track target engagement in vivo, as done for SV2A-targeting tracers .
- Computational docking : Use software like AutoDock to predict interactions with proteins containing aromatic or hydrophobic binding pockets .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Q. What computational methods predict the compound’s pharmacokinetic or toxicological profile?
Q. How are radiolabeled derivatives designed for imaging or mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
